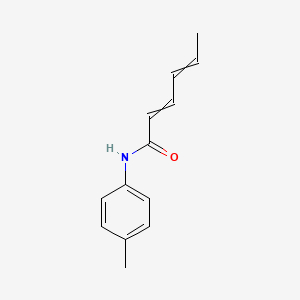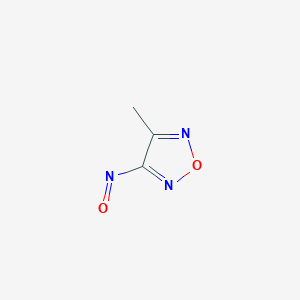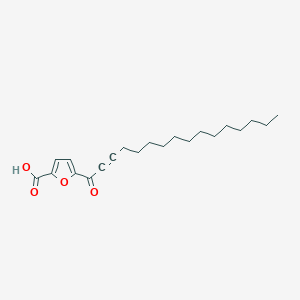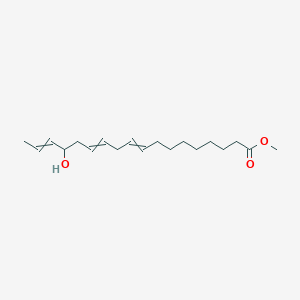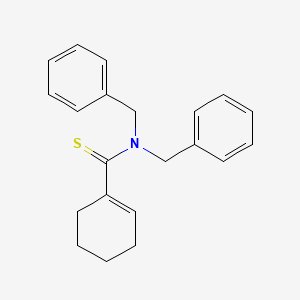
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and a carbothioamide group
Métodos De Preparación
The synthesis of 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- typically involves the reaction of cyclohexene with a thiocarbamide derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethyl groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- stands out due to its unique combination of a cyclohexene ring and a carbothioamide group. Similar compounds include:
Cyclohexene derivatives: These compounds share the cyclohexene ring but differ in their functional groups.
Carbothioamide derivatives: These compounds have the carbothioamide group but may have different ring structures or substituents.
The uniqueness of 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
132118-19-5 |
|---|---|
Fórmula molecular |
C21H23NS |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
N,N-dibenzylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C21H23NS/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,3,8-9,15-17H2 |
Clave InChI |
MPRRGKPTEIOFQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


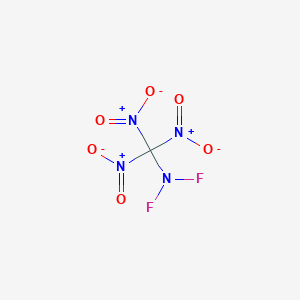
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
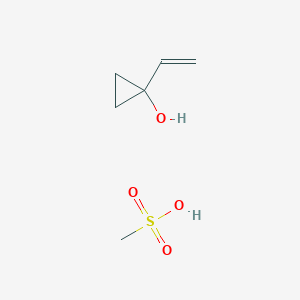
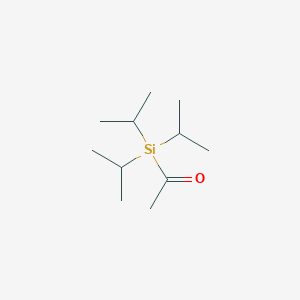
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
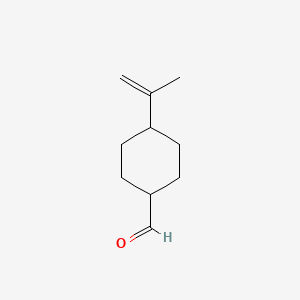
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
